molecular formula C17H14ClN3O5S2 B2571310 (E)-3-((4-chlorophenyl)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)propanamide CAS No. 895454-81-6

(E)-3-((4-chlorophenyl)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)propanamide

Cat. No. B2571310
CAS RN: 895454-81-6
M. Wt: 439.89
InChI Key: XLGOKQZGODCCCH-HTXNQAPBSA-N
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Description

(E)-3-((4-chlorophenyl)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)propanamide is a useful research compound. Its molecular formula is C17H14ClN3O5S2 and its molecular weight is 439.89. The purity is usually 95%.
BenchChem offers high-quality (E)-3-((4-chlorophenyl)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-((4-chlorophenyl)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Applications in Polymer Science

The synthesis of aromatic poly(imide amide benzimidazole) copolymers showcases the relevance of nitro and sulfonamide groups in creating thermally stable polymers. These copolymers exhibit high glass-transition temperatures (270–322°C) and significant thermal stability (460–541°C in nitrogen), highlighting their potential in high-performance materials (Wang & Wu, 2003). Similarly, the development of aromatic poly(sulfone sulfide amide imide)s underlines the utility of sulfone, sulfide, and amide units in achieving soluble and thermally robust polymers (Mehdipour‐Ataei & Hatami, 2007).

Antiproliferative Activity Against Cancer Cell Lines

Research into novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives, including those with substituted aromatic sulfonyl chlorides, has demonstrated potent antiproliferative activity against various human cancer cell lines, such as HeLa, HT-29, MCF-7, and HepG-2. This suggests potential applications in cancer therapy, with specific attention to the role of the nitro group on thiazolidinone moiety in antiproliferative effects (Chandrappa et al., 2008).

properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O5S2/c1-20-14-7-4-12(21(23)24)10-15(14)27-17(20)19-16(22)8-9-28(25,26)13-5-2-11(18)3-6-13/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGOKQZGODCCCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-((4-chlorophenyl)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)propanamide

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